4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
Description
4-Phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydropyran (THP) core substituted with a phenyl group at the 4-position. The carboxamide side chain is linked to a piperazine ring, which is further functionalized with a thiophene-3-carbonyl moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities to piperazine-containing neuroactive agents .
Properties
IUPAC Name |
4-phenyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]oxane-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.ClH/c27-21(19-6-17-30-18-19)26-13-11-25(12-14-26)10-9-24-22(28)23(7-15-29-16-8-23)20-4-2-1-3-5-20;/h1-6,17-18H,7-16H2,(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKPCVUSSSKJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C(=O)C4=CSC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the core tetrahydro-2H-pyran-4-carboxamide structure, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process. The final product is often purified using methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols or amines.
Substitution: The phenyl and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols, are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol or amine derivatives.
Scientific Research Applications
4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
2.1.1 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
This pyrazole-based compound () shares an amide linkage and aromatic substituents but differs in its heterocyclic core (pyrazole vs. tetrahydropyran) and substituent chemistry. Key distinctions include:
- Lipophilicity : The dichlorophenyl and pyridylmethyl groups in the pyrazole analog confer higher logP (estimated 4.1) compared to the target compound’s logP of 2.8 (hydrochloride salt), suggesting reduced solubility but enhanced membrane permeability for the pyrazole derivative .
- Target Selectivity: The pyrazole analog’s rigid aromatic system may favor interactions with lipid-rich binding pockets (e.g., cannabinoid receptors), while the target compound’s piperazine-thiophene moiety could engage polar or allosteric sites in CNS targets .
2.1.2 Piperazine-Containing Neuroactive Agents Compounds like aripiprazole (antipsychotic) and trazodone (antidepressant) share the piperazine motif but lack the THP-thiophene framework.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The hydrochloride salt of the target compound significantly improves solubility compared to the free base and pyrazole analog, supporting better bioavailability .
- Lower logP and reduced plasma protein binding may enhance CNS penetration relative to highly lipophilic analogs like aripiprazole.
Pharmacodynamic and Efficacy Data
Key Findings :
- Its 5-HT₂A antagonism suggests utility in mood disorders, while the pyrazole analog’s cannabinoid receptor activity aligns with pain management applications .
Biological Activity
4-phenyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride, a complex organic compound, has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound features a unique structure that includes a phenyl group , a thiophene ring , and a piperazine moiety . The synthesis typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-pyran-4-carboxamide structure, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Common reagents include organometallic compounds and catalysts like palladium or copper complexes.
Antimicrobial Properties
Research indicates that derivatives of 4H-pyran, including the compound , exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria, with some demonstrating lower IC50 values than standard antibiotics like ampicillin . The mechanism involves inhibition of bacterial cell wall synthesis, leading to antimicrobial effects.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in colorectal cancer cells (HCT-116) by interfering with cell signaling pathways and inhibiting cyclin-dependent kinase 2 (CDK2) activity . The following table summarizes key findings from studies on its anticancer properties:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT-116 | 75.1 | CDK2 inhibition, apoptosis induction |
| Study 2 | Other lines | <85.88 | Cell cycle arrest |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential in combating oxidative stress associated with various diseases. Derivatives have been shown to scavenge free radicals effectively, indicating their potential for therapeutic applications in oxidative stress-related conditions .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of 4H-pyran derivatives, compounds similar to this compound were tested against HCT-116 cells. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptotic pathways through caspase activation .
Case Study 2: Antimicrobial Activity
Another significant study explored the antimicrobial effects of various pyran derivatives. Compounds demonstrated broad-spectrum activity against several bacterial strains, with notable efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds as alternatives to conventional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound binds to enzymes involved in bacterial cell wall synthesis, disrupting their function.
- Anticancer Mechanism : It modulates CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
